4-Bromo-2-chloro-3-methylpyridine

Descripción general

Descripción

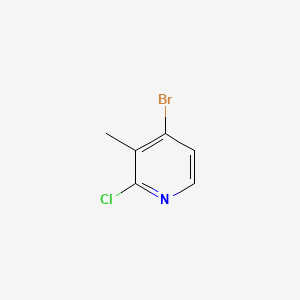

4-Bromo-2-chloro-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-chloro-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase plays a crucial role in several biochemical pathways. It is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of p38α MAP kinase can therefore impact these pathways and their downstream effects.

Pharmacokinetics

Its synthesis from 2-fluoro-4-methylpyridine has been optimized, which could potentially influence its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes, including the release of pro-inflammatory cytokines . Biological data demonstrated that the (S)-enantiomer of a potent inhibitor synthesized from this compound is two times more potent .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the conditions under which it is synthesized and stored.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methylpyridine can be achieved through various methods. One common approach involves the halogenation of 3-methylpyridine. The process typically includes the following steps:

Bromination: 3-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-chloro-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea are commonly used for nucleophilic substitution reactions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

4-Bromo-2-chloro-3-methylpyridine has several applications in scientific research:

Comparación Con Compuestos Similares

4-Bromo-2-methylpyridine: Similar in structure but lacks the chlorine atom at the 2-position.

2-Bromo-4-chloro-3-methylpyridine: Similar but with different positioning of the bromine and chlorine atoms.

4-Bromo-2-chloro-5-methylpyridine: Similar but with the methyl group at the 5-position instead of the 3-position.

Uniqueness: 4-Bromo-2-chloro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries .

Actividad Biológica

4-Bromo-2-chloro-3-methylpyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

- Chemical Formula : C6H5BrClN

- Molecular Weight : 208.47 g/mol

- CAS Number : 29919380

This compound exhibits several mechanisms of action, primarily through its interaction with biological macromolecules:

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction can either inhibit or activate these enzymes, thereby influencing metabolic pathways crucial for drug efficacy and toxicity .

- Cell Signaling Modulation : It affects various cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to changes in gene expression and cellular metabolism .

- Receptor Binding : The compound may bind to specific receptors or transcription factors, altering their activity and affecting downstream signaling cascades .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The degree of cytotoxicity is often dose-dependent, with higher concentrations leading to increased cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate lipophilicity, which influences its absorption and distribution in biological systems. Studies on its bioavailability indicate that formulation strategies may enhance its therapeutic potential .

Case Studies

-

Study on Enzyme Inhibition :

A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes. Results showed significant inhibition at concentrations above 10 µM, leading to altered drug metabolism profiles in liver microsomes . -

Cancer Cell Line Research :

In a series of experiments involving human breast cancer cell lines, treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 25 µM after 48 hours. This suggests potential as an anticancer agent . -

Antimicrobial Activity Assessment :

The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings support its potential use as an antimicrobial agent .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C6H5BrClN |

| Molecular Weight | 208.47 g/mol |

| CAS Number | 29919380 |

| Cytotoxicity (IC50) | ~25 µM (breast cancer) |

| MIC (S. aureus) | 32 µg/mL |

| MIC (E. coli) | 64 µg/mL |

Propiedades

IUPAC Name |

4-bromo-2-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHGSWUURFCOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652056 | |

| Record name | 4-Bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-86-3 | |

| Record name | 4-Bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.